N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride

カタログ番号 B2469377

CAS番号:

63915-67-3

分子量: 302.62

InChIキー: QDKZAYFEMLDRKT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

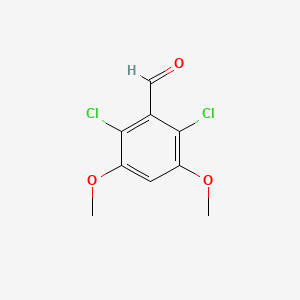

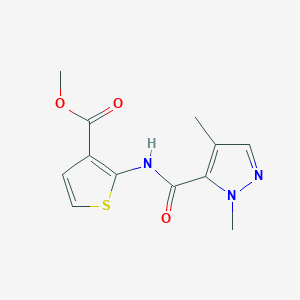

“N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 63915-67-3 . It has a molecular weight of 302.63 and its linear formula is C14 H13 Cl2 N . Cl H .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13Cl2N.ClH/c15-13-7-6-12 (14 (16)8-13)10-17-9-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .科学的研究の応用

Improved Synthesis of Pharmaceuticals

- A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, uses N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride as an intermediate. This process is more advantageous than previous methods in terms of purity and environmental safety (Vukics et al., 2002).

Cleaner Production Processes

- A simpler and more efficient alternative for the synthesis of sertraline imine, an intermediate in the production of Zoloft (sertraline hydrochloride), involves this compound. This method reduces hazardous byproducts and solid wastes (Taber et al., 2004).

Role in Chemical Reactions

- This compound can act as a catalyst poison in certain chemical reactions. For instance, in thiourea-catalyzed glycosylations, an amine side product from benzylation reactions can inhibit the process, highlighting the importance of this compound in reaction dynamics (Colgan et al., 2016).

Application in Molecular Synthesis

- This compound is used in the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives, a process important for generating molecules with potential applications in various fields, including pharmaceuticals (Ramazani et al., 2012).

Docking Studies and Synthesis

- The compound has been synthesized and characterized through docking studies, providing insights into its potential interactions and applications in biological systems (Bommeraa et al., 2019).

Novel Synthesis of Cytotoxic Agents

- This compound is involved in the synthesis of compounds with potential anti-tumor properties, demonstrating its relevance in cancer research (Ramazani et al., 2014).

Development of Anticonvulsant Agents

- This compound has been used in the synthesis of novel Schiff bases that were evaluated for anticonvulsant activity, highlighting its role in the development of new therapeutic agents (Pandey et al., 2011).

Catalysis in Organic Reactions

- The compound plays a role in catalytic applications, such as in Heck and Suzuki cross-coupling reactions, underscoring its utility in organic synthesis (Chiririwa et al., 2013).

特性

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKZAYFEMLDRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70980986 |

Source

|

| Record name | N-Benzyl-1-(2,4-dichlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63915-67-3 |

Source

|

| Record name | N-Benzyl-1-(2,4-dichlorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2469294.png)

![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)

![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)

![2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469299.png)

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)